2-(4-Iodo-1H-pyrazol-1-yl)-1-phenylethan-1-one
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Overview
Description
2-(4-Iodo-1H-pyrazol-1-yl)-1-phenylethan-1-one is a chemical compound that features a pyrazole ring substituted with an iodine atom at the 4-position and a phenyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-1-phenylethan-1-one typically involves the reaction of 4-iodopyrazole with phenacyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-1H-pyrazol-1-yl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or thiourea can be used in the presence of a base.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Products include azido or thiol-substituted pyrazoles.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
2-(4-Iodo-1H-pyrazol-1-yl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-1H-pyrazol-1-yl)-1-phenylethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-1H-pyrazol-1-yl)-1-phenylethan-1-one
- 2-(4-Chloro-1H-pyrazol-1-yl)-1-phenylethan-1-one
- 2-(4-Fluoro-1H-pyrazol-1-yl)-1-phenylethan-1-one
Uniqueness
2-(4-Iodo-1H-pyrazol-1-yl)-1-phenylethan-1-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can lead to different chemical and biological properties, making this compound particularly interesting for further study.
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O/c12-10-6-13-14(7-10)8-11(15)9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDPHTRNDNLZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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